Chiral Purity vs. Racemate
The (1S)-enantiomer (CAS 2227780-01-8) is supplied as a single, stereochemically pure entity, whereas the racemic mixture (CAS 1220039-38-2) is an equimolar blend of (R) and (S) forms. Vendor specifications for the (S)-enantiomer report a purity of 95%, with the remaining 5% comprising unspecified impurities, not the opposite enantiomer unless specifically tested . The racemate does not have a defined enantiomeric excess, making it unsuitable for applications requiring chiral control. Without chiral chromatographic data, the true enantiomeric excess of the (S)-enantiomer lot must be verified by the user, but the intended procurement is for a single enantiomer, a baseline that the racemate fails to meet by definition.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer, vendor purity 95% (chemical purity) |
| Comparator Or Baseline | Racemic 1-(3-fluoro-2-methoxyphenyl)ethanol (CAS 1220039-38-2), 0% enantiomeric excess |
| Quantified Difference | Qualitative difference: single enantiomer vs. 1:1 mixture of enantiomers |
| Conditions | Vendor Certificate of Analysis (CoA) specifications |
Why This Matters
For asymmetric synthesis or chiral bioassays, the racemate introduces a 50% stereochemical impurity that can confound results, while the (S)-enantiomer provides a defined stereochemical starting point.
